

C25H19F2NO5 chemical structure and properties

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Compound of Interest

Compound Name: C25H19F2NO5

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An In-depth Technical Guide to RO3244794 (C25H19F2NO5)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of RO3244794, a compound with the chemical formula **C25H19F2NO5**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Identity and Structure

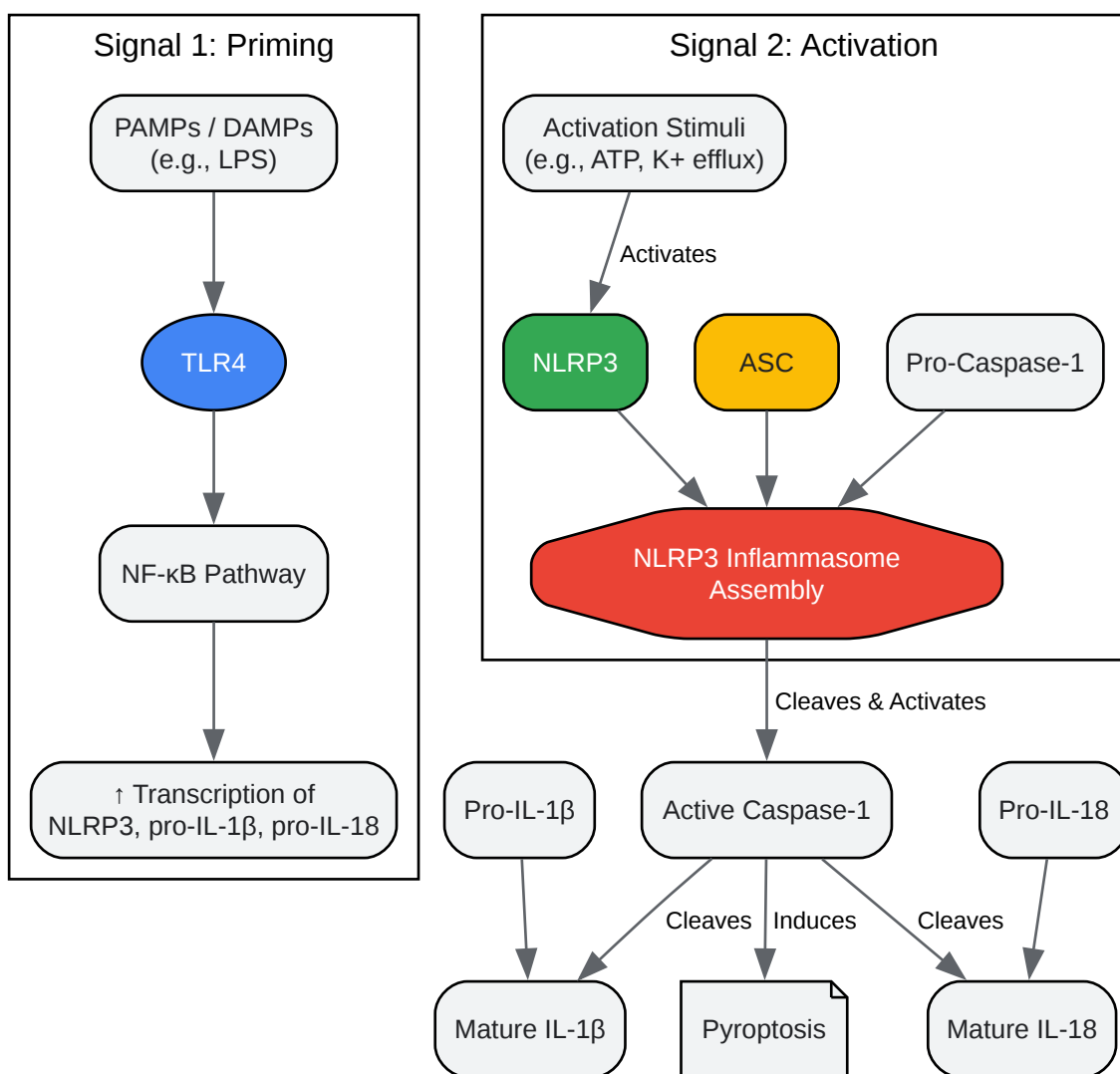
RO3244794 is a specific chemical entity identified by the CAS number 361457-01-4.^{[1][2][3][4]} Its chemical structure is that of an R-enantiomer of a propanoic acid derivative.

IUPAC Name: (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid^[4]

Chemical Structure:

Caption: Antagonism of the Prostacyclin (IP) Receptor Signaling Pathway by RO3244794.

The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1 β and IL-18. ^{[1][5][6]} Its activation is a two-step process involving priming and activation signals.



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Caption: Overview of the Canonical NLRP3 Inflammasome Activation Pathway.

Quantitative Data

The biological activity of RO3244794 has been quantified in several studies. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity and Functional Antagonism

Experimental System	Parameter	Value (pKi ± SEM)	Reference
Human Platelets	Binding Affinity	7.7 ± 0.03	[3][7]
Recombinant Human IP Receptor	Binding Affinity	6.9 ± 0.1	[3][7]
CHO-K1 cells with Human IP Receptor	Functional Antagonism (cAMP)	8.5 ± 0.11	[3][7]

Table 2: Selectivity Profile

RO3244794 is highly selective for the IP receptor over other prostanoid receptors.

Receptor	Binding Affinity (pKi)	Reference
EP1	< 5	[3][7]
EP3	5.38	[3][7]
EP4	5.74	[3][7]
TP	5.09	[3][7]

Table 3: In Vivo Efficacy (Oral Administration in Rats)

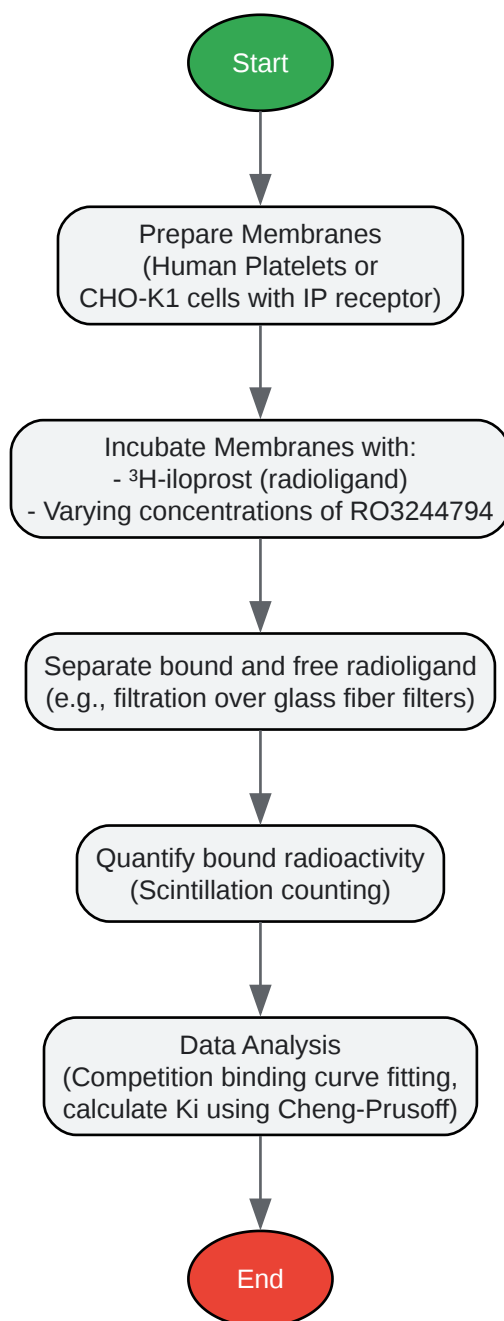
Model	Effect	Effective Dose Range (mg/kg, p.o.)	Reference
Carrageenan-induced mechanical hyperalgesia	Significant reduction	0.3 - 30	[3][7]
Carrageenan-induced edema formation	Significant reduction	0.3 - 30	[3][7]
Monoiodoacetate-induced joint discomfort	Significant reduction	1 and 10	[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RO3244794, based on the study by Bley et al., 2006. [7]

Receptor Binding Assays

This protocol describes the method used to determine the binding affinity of RO3244794 for the IP receptor.



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Caption: Experimental Workflow for Receptor Binding Assay.

Methodology:

- **Membrane Preparation:** Membranes were prepared from either human platelets or CHO-K1 cells stably expressing the human IP receptor.
- **Incubation:** Membranes were incubated in a binding buffer containing a fixed concentration of the radiolabeled IP agonist ^3H -iloprost and varying concentrations of the competing ligand (RO3244794).
- **Separation:** The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
- **Data Analysis:** Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of RO3244794. The IC_{50} values were determined, and these were converted to K_i values using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This protocol was used to assess the functional antagonism of RO3244794 by measuring its ability to inhibit agonist-induced cAMP accumulation. [7] Methodology:

- **Cell Culture:** CHO-K1 cells stably expressing the human IP receptor were cultured to confluence.
- **Pre-incubation:** Cells were pre-incubated with various concentrations of RO3244794.
- **Stimulation:** The cells were then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.
- **Lysis and Detection:** The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was measured using a suitable detection kit (e.g., an enzyme-linked

immunosorbent assay - ELISA).

- **Data Analysis:** The ability of RO3244794 to inhibit the agonist-induced cAMP response was quantified, and functional pKi values were calculated from the IC50 values using the Cheng-Prusoff correction.

In Vivo Carrageenan-Induced Hyperalgesia and Edema Model

This animal model was used to evaluate the anti-inflammatory and analgesic effects of RO3244794. [7] Methodology:

- **Animal Acclimatization:** Male Sprague-Dawley rats were acclimatized to the testing environment.
- **Drug Administration:** RO3244794 or vehicle was administered orally at specified doses.
- **Induction of Inflammation:** After a set pre-treatment time, a solution of carrageenan was injected into the plantar surface of one hind paw to induce localized inflammation.
- **Measurement of Hyperalgesia:** Paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) were measured at various time points after carrageenan injection to assess mechanical hyperalgesia.
- **Measurement of Edema:** Paw volume was measured using a plethysmometer before and at various time points after carrageenan injection to quantify edema formation.
- **Data Analysis:** The effects of RO3244794 on paw withdrawal threshold and paw volume were compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Summary and Conclusion

RO3244794 (**C25H19F2NO5**) is a well-characterized, potent, and highly selective antagonist of the prostacyclin (IP) receptor. Its ability to block the IP receptor signaling pathway has been demonstrated through both in vitro binding and functional assays. Furthermore, in vivo studies in animal models of inflammation and pain have shown its potential as an analgesic and anti-

inflammatory agent. While its name is associated with NLRP3/AIM2 inhibition in some commercial contexts, its primary, scientifically-validated mechanism of action is IP receptor antagonism. This guide provides foundational data and methodologies for professionals engaged in the research and development of compounds targeting the prostacyclin pathway.

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